molecular formula C15H17NO B15067686 3-(2-Ethylnaphthalen-1-yl)propanamide

3-(2-Ethylnaphthalen-1-yl)propanamide

Cat. No.: B15067686
M. Wt: 227.30 g/mol
InChI Key: SQQNFBMKVXVVPN-UHFFFAOYSA-N
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Description

3-(2-Ethylnaphthalen-1-yl)propanamide is an organic compound belonging to the class of amides It features a naphthalene ring substituted with an ethyl group at the second position and a propanamide group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethylnaphthalen-1-yl)propanamide typically involves the reaction of 2-ethylnaphthalene with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with ammonia or an amine to form the desired amide.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Ethylnaphthalen-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the naphthalene ring.

Scientific Research Applications

3-(2-Ethylnaphthalen-1-yl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Ethylnaphthalen-1-yl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
  • (6-methoxy-2-naphthyl)propanamide derivatives

Comparison: 3-(2-Ethylnaphthalen-1-yl)propanamide is unique due to its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or industrial applications, making it a valuable compound for further study.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

3-(2-ethylnaphthalen-1-yl)propanamide

InChI

InChI=1S/C15H17NO/c1-2-11-7-8-12-5-3-4-6-13(12)14(11)9-10-15(16)17/h3-8H,2,9-10H2,1H3,(H2,16,17)

InChI Key

SQQNFBMKVXVVPN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2C=C1)CCC(=O)N

Origin of Product

United States

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